An In-depth Technical Guide to the Synthesis and Characterization of Dihydro FF-MAS-d6
An In-depth Technical Guide to the Synthesis and Characterization of Dihydro FF-MAS-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydrofollicular fluid meiosis-activating sterol-d6 (Dihydro FF-MAS-d6), a deuterated analog of a key intermediate in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biological role of meiosis-activating sterols (MAS).
Introduction
Dihydro FF-MAS is a C29 sterol that, along with its precursor FF-MAS, plays a crucial role in regulating oocyte meiosis.[1][2] These sterols are intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] The deuterated form, Dihydro FF-MAS-d6, serves as an invaluable tool in metabolic studies, particularly in mass spectrometry-based quantification, where it is used as an internal standard. This guide outlines a plausible synthetic approach, detailed characterization methodologies, and an overview of the relevant signaling pathways.
Synthesis of Dihydro FF-MAS-d6
Proposed Synthetic Workflow
The synthesis of Dihydro FF-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) can be conceptualized as a multi-step process starting from a commercially available sterol. A plausible precursor would be a 4,4-dimethylcholestenone derivative. The key step is the introduction of the six deuterium atoms at the two methyl groups at the C4 position.
Caption: Proposed workflow for the synthesis of Dihydro FF-MAS-d6.
Experimental Protocol (Hypothetical)
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Deuteration of C4-Methyl Groups: A 4,4-dimethylcholestenone precursor would be subjected to a base-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by refluxing the sterol in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The process would be repeated multiple times to ensure a high degree of deuteration at the C4 methyl positions.
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Reduction of the C3-Ketone: The resulting deuterated ketone would then be reduced to the corresponding 3β-alcohol. To maintain the deuterium labeling, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) would be employed.
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Introduction of Double Bonds: The formation of the characteristic Δ8 and Δ14 double bonds of Dihydro FF-MAS would likely involve a series of reactions, potentially including allylic bromination followed by dehydrobromination, or enzymatic conversion if a suitable system is available.
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Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Characterization of Dihydro FF-MAS-d6
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Dihydro FF-MAS-d6. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol | [3][4] |
| Empirical Formula | C₂₉H₄₂D₆O | [3][5] |
| Molecular Weight | 418.73 g/mol | [3][5] |
| CAS Number | 2315262-47-4 | [3][5] |
| Purity | >99% (TLC) | [3][5][6] |
| Appearance | Powder | [3][5] |
| Storage Temperature | -20°C | [3][5] |
Characterization Workflow
Caption: General workflow for the characterization of Dihydro FF-MAS-d6.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the structure of the molecule and the position of the deuterium labels.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: The purified Dihydro FF-MAS-d6 is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
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¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the C4-methyl protons would confirm successful deuteration.
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¹³C NMR: The carbon-13 NMR spectrum is acquired. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further evidence of successful labeling.
Mass Spectrometry (MS)
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Objective: To determine the molecular weight, confirm the elemental composition, and assess the isotopic enrichment.
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Instrumentation: A high-resolution mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS/MS).
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
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Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
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Analysis:
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Full Scan MS: The full scan spectrum will show the molecular ion peak corresponding to the mass of Dihydro FF-MAS-d6 (m/z 418.73).
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Tandem MS (MS/MS): Fragmentation analysis is performed to confirm the structure. The fragmentation pattern of the deuterated analog will differ from the non-deuterated compound, providing valuable structural information. The loss of deuterated methyl groups can be specifically monitored.
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Signaling Pathway of Meiosis-Activating Sterols
FF-MAS and Dihydro FF-MAS are known to be involved in the resumption of meiosis in oocytes. While the complete signaling cascade is still under investigation, it is understood that these sterols act as signaling molecules.
Meiosis Activation Pathway
Meiosis-activating sterols are intermediates in the cholesterol biosynthesis pathway and are thought to act downstream of follicle-stimulating hormone (FSH) signaling in the cumulus cells surrounding the oocyte.
Caption: Simplified signaling pathway of Meiosis Activating Sterols.
The precise molecular target of FF-MAS within the oocyte is not definitively established, but it is known to trigger a cascade of events leading to the breakdown of the germinal vesicle and the resumption of meiosis.
Conclusion
Dihydro FF-MAS-d6 is a critical tool for advancing our understanding of the biological roles of meiosis-activating sterols. This guide has provided a comprehensive, albeit partially hypothetical, framework for its synthesis, along with detailed protocols for its characterization and an overview of its role in cellular signaling. The methodologies and information presented herein are intended to support further research and development in this promising area of reproductive biology and drug discovery.
References
- 1. Role of meiosis activating sterols, MAS, in induced oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meiosis activating sterols (MAS) and fertility in mammals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | C29H48O | CID 167817 - PubChem [pubchem.ncbi.nlm.nih.gov]
